molecular formula C2H6O2S B031282 Dimethyl sulfone-d6 CAS No. 22230-82-6

Dimethyl sulfone-d6

Cat. No. B031282
CAS RN: 22230-82-6
M. Wt: 100.17 g/mol
InChI Key: HHVIBTZHLRERCL-WFGJKAKNSA-N
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Description

Synthesis Analysis

  • Synthesis from Dimethyl Sulfoxide : Dimethyl sulfoxide (DMSO) can be utilized as a building block in organic chemistry. Its 'C–S–C', 'C', and 'C–S' fragments have been used in various synthetic transformations, demonstrating its versatility as a synthon (Jones-Mensah et al., 2016).
  • Synthesis of Derivatives : The total synthesis of dimethyl sulfomycinamate, a derivative of DMSO, illustrates the complexity and potential of DMSO derivatives in synthesis. This process involves various steps, including palladium-catalyzed coupling reactions (Kelly & Lang, 1995).

Molecular Structure Analysis

  • Electron Diffraction Studies : The structure of dimethyl sulfone in the gas phase has been determined using electron diffraction, revealing specific geometric parameters and bonding characteristics (Oberhammer & Zeil, 1970).

Chemical Reactions and Properties

  • Interaction with Cell Membranes : Dimethyl sulfoxide interacts with phospholipid membranes in various ways depending on its concentration, affecting membrane thinning and fluidity, inducing transient water pores, and even leading to disintegration of the bilayer structure (Gurtovenko & Anwar, 2007).
  • Chemical Behavior of Derivatives : The chemical behavior of various halogen-dimethyl sulfoxide-ruthenium(III) derivatives showcases the diverse chemical properties of DMSO derivatives (Alessio et al., 1991).

Physical Properties Analysis

  • High Polarity and Solvent Powers : The high polarity and boiling points of dimethyl sulfoxide and dimethyl sulfone, along with their strong solvent powers, are attributed to their molecular structure, as revealed by computational studies (Clark et al., 2008).
  • Penetration and Solvation Abilities : The ability of DMSO to penetrate living tissues and its capacity to dissolve various molecules are related to its polar nature and molecular structure (Szmant, 1975).

Chemical Properties Analysis

  • Electrochemical Properties : Electrochemical studies in DMSO have highlighted its unique properties like high conductance and strong electron-donating capabilities, making it suitable for various chemical reactions (Butler, 1967).
  • Reactivity in Biological Systems : Investigations into the role of DMSO in biological systems have demonstrated its ability to interact with various cellular constituents and influence their structure and stability (Yang et al., 2004).

Scientific Research Applications

  • Conformational Dynamics Study : Dimethyl sulfone-d6 is used as a model compound for studying conformational dynamics using solid-state rotating frame (R1ρ) relaxation experiments (Quinn & McDermott, 2009).

  • Cellulose and Biomass Processing : As a co-solvent, DMSO assists in the dissolution of cellulose in ionic liquids, which is crucial for cellulose and biomass processing (Yang et al., 2019).

  • Lithium-Oxygen Batteries : DMSO shows promise as a durable electrolyte in lithium-oxygen batteries (Sharon et al., 2013).

  • Analysis of Hydrophobic Compounds : In electrospray ionization (ESI), DMSO and dimethylformamide (DMF) are used as solvents for analyzing hydrophobic compounds like peptides and sugars (Szabó & Kele, 2001).

  • Neuroscience Research : DMSO is used to dissolve neuroprotective or neurotoxic agents in neuroscience research, but its effects on astrocytes need consideration (Yuan et al., 2014).

  • Biological Studies : It dissolves drugs and enzyme inhibitors with low solubility in biological studies, but its effects on hepatic NKT and NK cells should be used cautiously (Masson et al., 2008).

  • Glutamatergic Neurotransmission : DMSO inhibits glutamate responses in hippocampal neurons and can prevent excitotoxic death, useful in studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

  • Musculoskeletal and Dermatologic Diseases : DMSO has shown safety and effectiveness in treating musculoskeletal and dermatologic diseases (Demos et al., 1967).

  • Cellular Process and Epigenetic Landscape : DMSO induces changes in human cellular processes and the epigenetic landscape in vitro, potentially impacting embryonic development (Verheijen et al., 2019).

  • Cell Membrane Chemistry : It alters cell membrane chemistry, impacting exocytosis and neurotransmitter release (Majdi et al., 2017).

  • Medical and Scientific Research : Used as a solvent, DMSO's low concentrations can induce changes in macromolecules, affecting experimental outcomes (Tunçer et al., 2018).

  • Agricultural Applications : It plays an adjuvant role in the uptake of nutrients and pesticides by foliage and roots of agronomic crops (Smale et al., 1975).

Safety And Hazards

Dimethyl sulfone-d6 should be kept away from heat, sparks, open flames, and hot surfaces. It should not be released into the environment. Protective gloves, eye protection, and face protection should be worn when handling this compound. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

trideuterio(trideuteriomethylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVIBTZHLRERCL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl sulfone-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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